![molecular formula C8H4BrN3 B591997 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1190309-69-3](/img/structure/B591997.png)
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 g/mol . The compound is part of the pyrrolo[2,3-b]pyridine class of compounds, which have been found to have potential applications in various fields, including as inhibitors of the fibroblast growth factor receptor (FGFR) and the human neutrophil elastase (HNE) .
Molecular Structure Analysis
The molecular structure of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile consists of a fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton . The InChI code for the compound is 1S/C8H4BrN3/c9-7-4-12-8-6 (7)1-5 (2-10)3-11-8/h1,3-4H, (H,11,12) .
Physical And Chemical Properties Analysis
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has a molecular weight of 197.03 g/mol. It has a topological polar surface area of 28.7 Ų and a complexity of 129. The compound has one hydrogen bond donor count and one hydrogen bond acceptor count .
科学的研究の応用
Fibroblast Growth Factor Receptor Inhibitors
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . For example, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .
Breast Cancer Treatment
In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, these compounds significantly inhibited the migration and invasion of 4T1 cells .
Treatment of Hyperglycemia and Related Disorders
Compounds similar to 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile have been found to reduce blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Synthesis of Other Biologically Active Compounds
The 1H-pyrrolo[2,3-b]pyridine structure is a key component in the synthesis of many biologically active compounds . More than 300,000 1H-pyrrolo[2,3-b]pyridine derivatives have been described, which are included in more than 5500 references .
Development of New Cancer Therapeutics
The abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, 1H-pyrrolo[2,3-b]pyridine derivatives, which are potent FGFR inhibitors, could be used in the development of new cancer therapeutics .
Research into FGFR-Dependent Signaling Pathways
FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy . Therefore, studying the effects of 1H-pyrrolo[2,3-b]pyridine derivatives on these pathways could provide valuable insights into the mechanisms of cancer development and potential therapeutic strategies .
作用機序
Target of Action
The primary target of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which is crucial in various biological processes. When the compound binds to the FGFR, it triggers a cascade of biochemical reactions, leading to the activation of several downstream pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play a significant role in regulating cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
In vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic applications in cancer treatment .
Action Environment
The action, efficacy, and stability of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions . It is recommended to store the compound at room temperature, preferably in a cool and dark place . Furthermore, the compound is air-sensitive, suggesting that it should be stored under inert gas .
特性
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-4-12-8-6(7)1-5(2-10)3-11-8/h1,3-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGVAWKWFXUSRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。